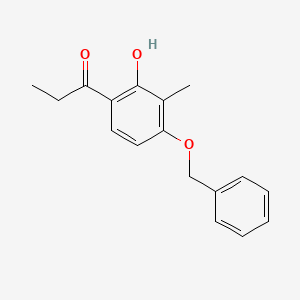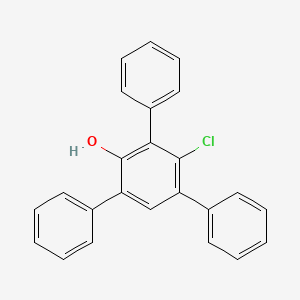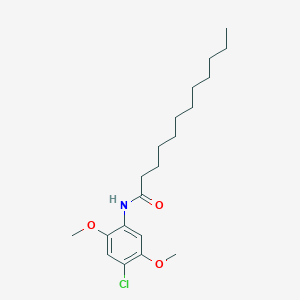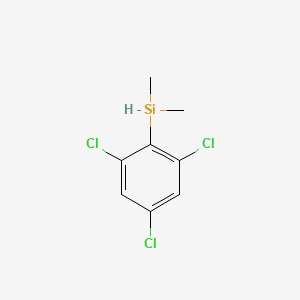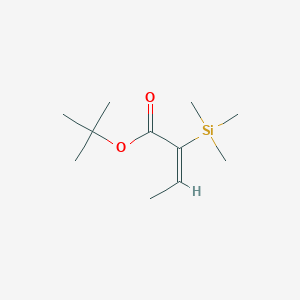![molecular formula C18H20N2OS B11952751 N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea typically involves the reaction of 3-phenylpropionyl chloride with 2,3-xylyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Possible use in drug development due to its unique structure.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-phenylpropionyl)-3-(2,4-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,5-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,6-xylyl)-2-thiourea
Uniqueness
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is unique due to the specific positioning of the xylyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H20N2OS |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2OS/c1-13-7-6-10-16(14(13)2)19-18(22)20-17(21)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22) |
Clave InChI |
DTALVJDYKHSJNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=S)NC(=O)CCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


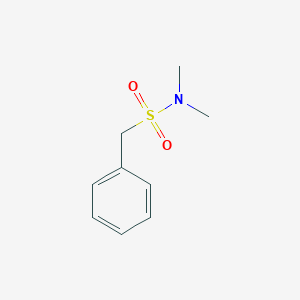
![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
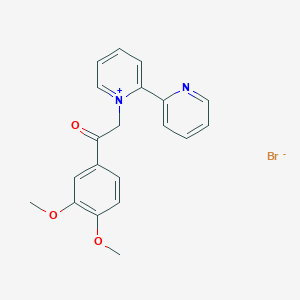

![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

